N-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenylacetamide
N-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenylacetamide
Brand Name:
Vulcanchem
CAS No.:
57047-91-3
VCID:
VC0348546
InChI:
InChI=1S/C18H19NO3/c1-13(19-18(20)11-14-7-3-2-4-8-14)17-12-21-15-9-5-6-10-16(15)22-17/h2-10,13,17H,11-12H2,1H3,(H,19,20)
SMILES:
CC(C1COC2=CC=CC=C2O1)NC(=O)CC3=CC=CC=C3
Molecular Formula:
C18H19NO3
Molecular Weight:
297.3g/mol
N-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenylacetamide
CAS No.: 57047-91-3
Main Products
VCID: VC0348546
Molecular Formula: C18H19NO3
Molecular Weight: 297.3g/mol
CAS No. | 57047-91-3 |
---|---|
Product Name | N-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenylacetamide |
Molecular Formula | C18H19NO3 |
Molecular Weight | 297.3g/mol |
IUPAC Name | N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-phenylacetamide |
Standard InChI | InChI=1S/C18H19NO3/c1-13(19-18(20)11-14-7-3-2-4-8-14)17-12-21-15-9-5-6-10-16(15)22-17/h2-10,13,17H,11-12H2,1H3,(H,19,20) |
Standard InChIKey | NCNRBMNPRQAHFB-UHFFFAOYSA-N |
SMILES | CC(C1COC2=CC=CC=C2O1)NC(=O)CC3=CC=CC=C3 |
Canonical SMILES | CC(C1COC2=CC=CC=C2O1)NC(=O)CC3=CC=CC=C3 |
PubChem Compound | 2877817 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume